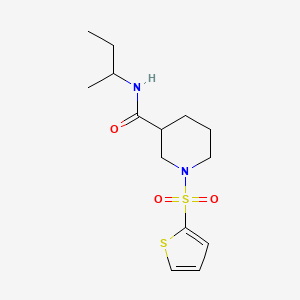![molecular formula C22H16ClN5 B4501280 3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4501280.png)
3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H16ClN5 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1094232 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis and Antitumor Activity : Farag and Fahim (2019) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives showing significant in vitro antitumor activity against MCF-7 cell lines, along with antimicrobial and antioxidant activities. The structure-activity relationship was explored using Density Functional Theory (DFT) calculations (Farag & Fahim, 2019).
Anticancer Properties
- Crystal Structure and Anticancer Activity : Lu Jiu-fu et al. (2015) synthesized a related compound, characterized its crystal structure, and noted moderate anticancer activity (Lu Jiu-fu et al., 2015).
Xanthine Oxidase Inhibitors
- Xanthine Oxidase Inhibition : A study by Springer et al. (1976) found that 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines, with various aromatic substituents, were effective as xanthine oxidase inhibitors, a potential application in treating gout (Springer et al., 1976).
Antiviral Activity
- Synthesis and Antiviral Activity : Research by Saxena et al. (1990) on pyrazolo[3,4-d]pyrimidine analogues revealed some compounds with activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Fluorescent Probes
- Functional Fluorophores : Castillo et al. (2018) developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for novel functional fluorophores, potentially useful as fluorescent probes in biological or environmental applications (Castillo et al., 2018).
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
- NSAIDs without Ulcerogenic Activity : A study by Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines as potential NSAIDs that lacked ulcerogenic activity, suggesting a safer alternative to traditional NSAIDs (Auzzi et al., 1983).
Antimicrobial Activity
- Antimicrobial and Antioxidant Properties : Viveka et al. (2015) described the synthesis of new pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, which showed promising antimicrobial activity and DPPH radical scavenging activity (Viveka et al., 2015).
Cognitive Impairment Treatment
- Phosphodiesterase 1 Inhibitors : Li et al. (2016) explored 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1, proposing their potential use in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-(2-methylimidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c1-15-24-11-12-27(15)21-13-20(17-5-3-2-4-6-17)26-22-19(14-25-28(21)22)16-7-9-18(23)10-8-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYHZZSGKJHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-methyl-4-piperidinyl)-N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}acetamide](/img/structure/B4501203.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4501220.png)
![3-(2-Methoxyphenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4501234.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501242.png)
![4-fluoro-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B4501250.png)
![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4501255.png)
![1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4501262.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B4501265.png)
![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501268.png)
![3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(1,3-thiazol-2-YL)propanamide](/img/structure/B4501272.png)
![1-methyl-N-[2-methyl-3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B4501276.png)
![N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4501288.png)
![3-phenyl-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4501289.png)
